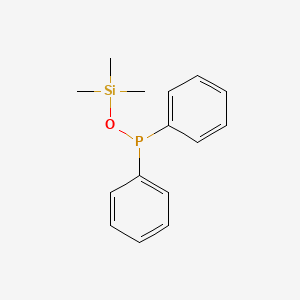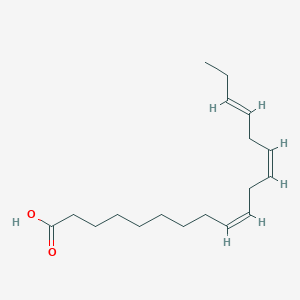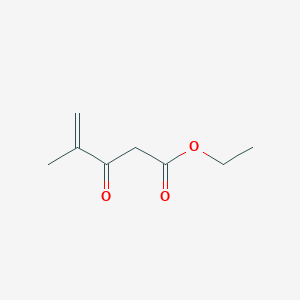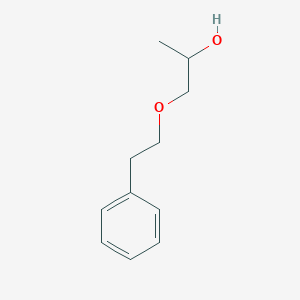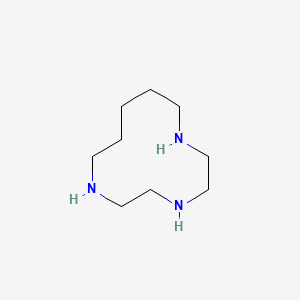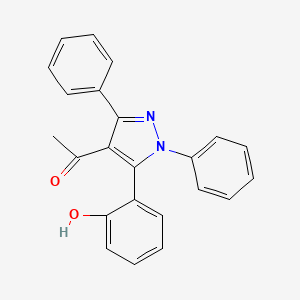
6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of pyrazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .
Aplicaciones Científicas De Investigación
6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic devices.
Biological Research: Researchers are exploring the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydro-3H-pyrazol-3-one: A structurally related compound with similar biological activities.
4-Acetyl-2,5-diphenyl-1H-pyrazole: Another pyrazole derivative with potential medicinal applications.
Uniqueness
6-(4-Acetyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, such as the presence of both acetyl and phenyl groups, which contribute to its diverse reactivity and biological activity. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
21417-84-5 |
|---|---|
Fórmula molecular |
C23H18N2O2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-[5-(2-hydroxyphenyl)-1,3-diphenylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C23H18N2O2/c1-16(26)21-22(17-10-4-2-5-11-17)24-25(18-12-6-3-7-13-18)23(21)19-14-8-9-15-20(19)27/h2-15,27H,1H3 |
Clave InChI |
FDLANDOWPMJSGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
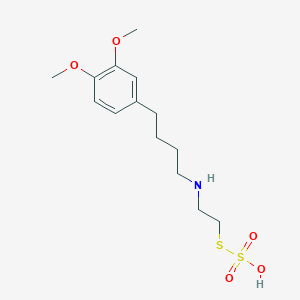
![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
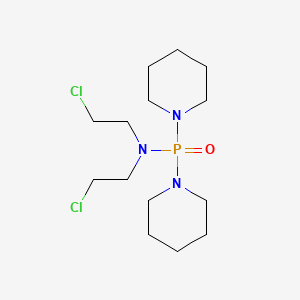
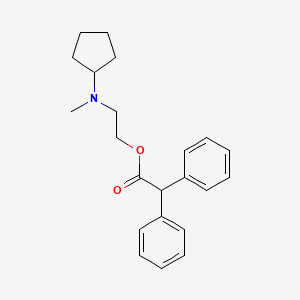
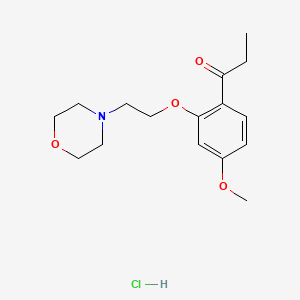
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
